Ethyl 3-(piperidin-4-YL)prop-2-ynoate
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Overview
Description
Ethyl 3-(piperidin-4-yl)prop-2-ynoate is a chemical compound with the molecular formula C10H15NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(piperidin-4-yl)prop-2-ynoate typically involves the reaction of piperidine derivatives with ethyl propiolate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by the addition of ethyl propiolate to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(piperidin-4-yl)prop-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ester group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 3-(piperidin-4-yl)prop-2-ynoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(piperidin-4-yl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes in the body, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-(piperidin-4-yl)prop-2-ynoate can be compared with other piperidine derivatives, such as:
Ethyl 3-(piperidin-3-yl)prop-2-ynoate: Similar in structure but with the piperidine ring attached at a different position.
Ethyl piperidine-3-carboxylate: Another piperidine derivative with different functional groups.
Piperidine-4-carboxylic acid: A simpler piperidine derivative with a carboxylic acid group.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H15NO2 |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
ethyl 3-piperidin-4-ylprop-2-ynoate |
InChI |
InChI=1S/C10H15NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h9,11H,2,5-8H2,1H3 |
InChI Key |
IRDSZVASWYDPBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1CCNCC1 |
Origin of Product |
United States |
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